Cas no 730964-65-5 (1-bromo-3-(2-isocyanoethyl)benzene)

1-bromo-3-(2-isocyanoethyl)benzene 化学的及び物理的性質
名前と識別子
-
- 1-bromo-3-(2-isocyanoethyl)benzene
- AKOS015959160
- SCHEMBL2560832
- EN300-1911835
- 730964-65-5
-
- インチ: 1S/C9H8BrN/c1-11-6-5-8-3-2-4-9(10)7-8/h2-4,7H,5-6H2
- InChIKey: WEEAFRMAQHMHLK-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC(=C1)CC[N+]#[C-]
計算された属性
- 精确分子量: 208.98401g/mol
- 同位素质量: 208.98401g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 1
- 重原子数量: 11
- 回転可能化学結合数: 2
- 複雑さ: 158
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.6
- トポロジー分子極性表面積: 4.4Ų
1-bromo-3-(2-isocyanoethyl)benzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1911835-10.0g |
1-bromo-3-(2-isocyanoethyl)benzene |
730964-65-5 | 10g |
$4236.0 | 2023-06-02 | ||
Enamine | EN300-1911835-0.25g |
1-bromo-3-(2-isocyanoethyl)benzene |
730964-65-5 | 0.25g |
$906.0 | 2023-09-17 | ||
Enamine | EN300-1911835-0.05g |
1-bromo-3-(2-isocyanoethyl)benzene |
730964-65-5 | 0.05g |
$827.0 | 2023-09-17 | ||
Enamine | EN300-1911835-1.0g |
1-bromo-3-(2-isocyanoethyl)benzene |
730964-65-5 | 1g |
$986.0 | 2023-06-02 | ||
Enamine | EN300-1911835-10g |
1-bromo-3-(2-isocyanoethyl)benzene |
730964-65-5 | 10g |
$4236.0 | 2023-09-17 | ||
Enamine | EN300-1911835-1g |
1-bromo-3-(2-isocyanoethyl)benzene |
730964-65-5 | 1g |
$986.0 | 2023-09-17 | ||
Enamine | EN300-1911835-5.0g |
1-bromo-3-(2-isocyanoethyl)benzene |
730964-65-5 | 5g |
$2858.0 | 2023-06-02 | ||
Enamine | EN300-1911835-0.5g |
1-bromo-3-(2-isocyanoethyl)benzene |
730964-65-5 | 0.5g |
$946.0 | 2023-09-17 | ||
Enamine | EN300-1911835-2.5g |
1-bromo-3-(2-isocyanoethyl)benzene |
730964-65-5 | 2.5g |
$1931.0 | 2023-09-17 | ||
Enamine | EN300-1911835-0.1g |
1-bromo-3-(2-isocyanoethyl)benzene |
730964-65-5 | 0.1g |
$867.0 | 2023-09-17 |
1-bromo-3-(2-isocyanoethyl)benzene 関連文献
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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3. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
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4. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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Nirban Jana,Dibyangana Parbat,Barnali Mondal,Supriya Das J. Mater. Chem. A, 2019,7, 9120-9129
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Xuewen Chen,Yuehui He,Lu Xiao,Xinjun Xu,Lidong Li,Yongfang Li Polym. Chem., 2013,4, 470-476
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
1-bromo-3-(2-isocyanoethyl)benzeneに関する追加情報
Recent Advances in the Application of 1-Bromo-3-(2-isocyanoethyl)benzene (CAS: 730964-65-5) in Chemical Biology and Pharmaceutical Research
1-Bromo-3-(2-isocyanoethyl)benzene (CAS: 730964-65-5) is a versatile chemical building block that has garnered significant attention in recent years due to its unique reactivity and potential applications in chemical biology and pharmaceutical research. This compound, characterized by the presence of both a bromo substituent and an isocyanoethyl group on a benzene ring, serves as a valuable intermediate in the synthesis of complex molecules, including bioactive compounds and drug candidates. Recent studies have explored its utility in multicomponent reactions, metal-catalyzed transformations, and the construction of heterocyclic scaffolds, highlighting its importance in modern synthetic chemistry.
One of the most notable applications of 1-bromo-3-(2-isocyanoethyl)benzene is its role in the Ugi reaction, a multicomponent reaction that enables the rapid assembly of peptide-like structures. Researchers have leveraged this reactivity to generate libraries of compounds with potential biological activity, particularly in the context of drug discovery. The bromo substituent further enhances the compound's utility by allowing for subsequent functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are pivotal in the synthesis of complex pharmaceuticals.
In a recent study published in the Journal of Medicinal Chemistry, scientists utilized 1-bromo-3-(2-isocyanoethyl)benzene as a key intermediate in the synthesis of novel kinase inhibitors. The study demonstrated that the isocyanoethyl group could be efficiently transformed into a variety of heterocyclic motifs, which were then evaluated for their inhibitory activity against a panel of kinases. The results revealed several promising leads with nanomolar potency, underscoring the compound's potential in the development of targeted therapies for cancer and other diseases.
Another area of active research involves the use of 1-bromo-3-(2-isocyanoethyl)benzene in the construction of metal-organic frameworks (MOFs) and other supramolecular architectures. The isocyanide group's ability to coordinate with transition metals has been exploited to create materials with unique catalytic and sensing properties. For instance, a recent publication in Angewandte Chemie described the synthesis of a palladium-based MOF using this compound as a ligand, which exhibited remarkable activity in heterogeneous catalysis for C-C bond-forming reactions.
Despite its promising applications, challenges remain in the handling and storage of 1-bromo-3-(2-isocyanoethyl)benzene due to the sensitivity of the isocyanide functional group. Researchers have developed stabilized formulations and protective strategies to mitigate these issues, enabling broader use in both academic and industrial settings. Ongoing efforts are also focused on optimizing synthetic routes to improve yield and scalability, ensuring that this compound can meet the demands of large-scale pharmaceutical production.
In conclusion, 1-bromo-3-(2-isocyanoethyl)benzene (CAS: 730964-65-5) represents a valuable tool in chemical biology and pharmaceutical research, with diverse applications ranging from drug discovery to materials science. Its unique reactivity profile and versatility make it a focal point of ongoing investigations, and future studies are expected to further expand its utility in the development of novel therapeutics and functional materials. As research in this area continues to advance, this compound is likely to play an increasingly important role in addressing unmet medical needs and driving innovation in the chemical sciences.
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